molecular formula C10H13ClN2O2 B115486 2-(4-Chloro-3,5-dimethylphenoxy)acetohydrazide CAS No. 156867-62-8

2-(4-Chloro-3,5-dimethylphenoxy)acetohydrazide

Cat. No.: B115486
CAS No.: 156867-62-8
M. Wt: 228.67 g/mol
InChI Key: IESQBZMQMDXTCE-UHFFFAOYSA-N
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Description

2-(4-Chloro-3,5-dimethylphenoxy)acetohydrazide is a useful research compound. Its molecular formula is C10H13ClN2O2 and its molecular weight is 228.67 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O2/c1-6-3-8(4-7(2)10(6)11)15-5-9(14)13-12/h3-4H,5,12H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IESQBZMQMDXTCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90351139
Record name 2-(4-chloro-3,5-dimethylphenoxy)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156867-62-8
Record name 2-(4-chloro-3,5-dimethylphenoxy)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Chloro-3,5-dimethylphenoxy)acetohydrazide: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-(4-chloro-3,5-dimethylphenoxy)acetohydrazide, a promising scaffold in medicinal chemistry. Addressed to researchers, scientists, and professionals in drug development, this document delves into the compound's core properties, a robust synthetic pathway, and its putative biological activities, underpinned by established scientific principles and methodologies.

Introduction: The Chemical Significance of a Multifaceted Scaffold

This compound belongs to the versatile class of phenoxyacetic acid derivatives, which are integral to numerous pharmacologically active agents.[1] The incorporation of a hydrazide moiety introduces a critical pharmacophore known for its diverse biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.[2][3] The specific substitution pattern on the phenyl ring—a chlorine atom and two methyl groups—is anticipated to modulate the compound's lipophilicity, electronic properties, and steric interactions with biological targets, thereby influencing its overall therapeutic potential. This guide will elucidate the foundational chemical and biological characteristics of this compound, providing a solid framework for its further investigation and development.

Physicochemical and Structural Characteristics

PropertyPredicted Value/CharacteristicRationale/Reference
Molecular Formula C₁₀H₁₃ClN₂O₂Based on chemical structure
Molecular Weight 228.68 g/mol Calculated from the molecular formula
Appearance White to off-white crystalline solidTypical for small organic molecules of this class
Melting Point Expected in the range of 150-200 °CBased on similar phenoxyacetohydrazide structures
Solubility Sparingly soluble in water; soluble in polar organic solvents like ethanol, DMSO, and DMF.The presence of polar hydrazide and ether groups, and the aromatic ring.
pKa The hydrazide moiety imparts basic character, while the amide proton is weakly acidic.General properties of hydrazides.
LogP Moderately lipophilicThe chloro and dimethyl substitutions increase lipophilicity.

Structural Elucidation:

Spectroscopic analysis is essential for the unambiguous identification and purity assessment of the synthesized compound. The expected spectral data are as follows:

  • ¹H NMR: Distinct signals for the aromatic proton, the two methyl groups on the phenyl ring, the methylene protons of the acetyl group, and the protons of the hydrazide group (-CONHNH₂).

  • ¹³C NMR: Resonances corresponding to the carbon atoms of the aromatic ring, the methyl groups, the methylene carbon, and the carbonyl carbon.

  • IR Spectroscopy: Characteristic absorption bands for N-H stretching (hydrazide), C=O stretching (amide I band), N-H bending (amide II band), and C-O-C stretching (ether linkage).

  • Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight, along with a characteristic isotopic pattern for the chlorine atom.

Synthesis of this compound

The synthesis of this compound is a two-step process commencing with the synthesis of the corresponding ester, ethyl 2-(4-chloro-3,5-dimethylphenoxy)acetate, followed by hydrazinolysis.

Synthesis Pathway Overview

Synthesis_Pathway cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis 4-Chloro-3,5-dimethylphenol 4-Chloro-3,5-dimethylphenol Ethyl 2-(4-chloro-3,5-dimethylphenoxy)acetate Ethyl 2-(4-chloro-3,5-dimethylphenoxy)acetate 4-Chloro-3,5-dimethylphenol->Ethyl 2-(4-chloro-3,5-dimethylphenoxy)acetate K2CO3, Acetone, Reflux Ethyl chloroacetate Ethyl chloroacetate Ethyl chloroacetate->Ethyl 2-(4-chloro-3,5-dimethylphenoxy)acetate Target_Compound This compound Ethyl 2-(4-chloro-3,5-dimethylphenoxy)acetate->Target_Compound Ethanol, Reflux Hydrazine hydrate Hydrazine hydrate Hydrazine hydrate->Target_Compound

Caption: Two-step synthesis of the target compound.

Detailed Experimental Protocols

Part 1: Synthesis of Ethyl 2-(4-chloro-3,5-dimethylphenoxy)acetate

This procedure is adapted from established methods for the alkylation of phenols.[4]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-3,5-dimethylphenol (1 equivalent), anhydrous potassium carbonate (1.5 equivalents), and acetone.

  • Addition of Reagent: To the stirring suspension, add ethyl chloroacetate (1.1 equivalents) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate. Evaporate the solvent from the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester. The product can be further purified by column chromatography if necessary.

Part 2: Synthesis of this compound

This protocol is based on standard procedures for the synthesis of hydrazides from esters.[5][6]

  • Reaction Setup: In a round-bottom flask, dissolve the synthesized ethyl 2-(4-chloro-3,5-dimethylphenoxy)acetate (1 equivalent) in ethanol.

  • Addition of Hydrazine: Add hydrazine hydrate (3-5 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by TLC.

  • Product Isolation: Upon completion, cool the reaction mixture. The product often crystallizes out of the solution. If not, reduce the volume of the solvent under reduced pressure to induce crystallization.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield the pure this compound.

Potential Biological Activities and Mechanisms of Action

The structural motifs within this compound suggest a range of potential biological activities. The phenoxyacetic acid core is found in various drugs with anti-inflammatory, antibacterial, and anticonvulsant properties, while the hydrazide moiety is a well-known pharmacophore in medicinal chemistry.[1][2]

Anti-inflammatory Activity

Hypothesized Mechanism: The anti-inflammatory potential of phenoxyacetic acid derivatives is often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade. The amide oxygen of the hydrazide could form hydrogen bonds with arginine residues in the COX active site, enhancing binding affinity.[7]

Experimental Validation Workflow:

Anti_Inflammatory_Workflow Start Synthesized Compound In_Vitro In Vitro Assays Start->In_Vitro COX_Assay COX-1/COX-2 Inhibition Assay In_Vitro->COX_Assay HRBC_Assay HRBC Membrane Stabilization In_Vitro->HRBC_Assay Data_Analysis Data Analysis & IC50/ED50 Determination COX_Assay->Data_Analysis HRBC_Assay->Data_Analysis In_Vivo In Vivo Model (Carrageenan-induced paw edema) Conclusion Evaluate Anti-inflammatory Potential In_Vivo->Conclusion Data_Analysis->In_Vivo

Caption: Workflow for evaluating anti-inflammatory activity.

A common in vitro method to assess anti-inflammatory activity is the human red blood cell (HRBC) membrane stabilization assay.[8] For in vivo studies, the carrageenan-induced paw edema model in rodents is a standard.[9]

Antimicrobial Activity

Hypothesized Mechanism: Hydrazide-hydrazone derivatives are known to exhibit a broad spectrum of antimicrobial activities.[10] Their mechanism can involve the inhibition of essential microbial enzymes or disruption of the cell wall integrity. The azometine group (-NHN=CH-), which can be formed from the hydrazide, is often implicated in this activity.[1]

Experimental Validation Workflow:

Antimicrobial_Workflow Start Synthesized Compound Screening Antimicrobial Screening (Agar well diffusion) Start->Screening MIC_Determination Minimum Inhibitory Concentration (MIC) (Broth microdilution) Screening->MIC_Determination MBC_MFC Minimum Bactericidal/Fungicidal Concentration MIC_Determination->MBC_MFC Data_Analysis Data Analysis & Comparison with Standards MBC_MFC->Data_Analysis Conclusion Assess Antimicrobial Spectrum & Potency Data_Analysis->Conclusion

Caption: Workflow for antimicrobial activity assessment.

Standard protocols involve initial screening using the agar well diffusion method against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. Subsequently, the minimum inhibitory concentration (MIC) is determined using the broth microdilution method.[10]

Anticonvulsant Activity

Hypothesized Mechanism: Many anticonvulsant drugs target voltage-gated sodium channels.[11] It is plausible that phenoxyacetohydrazide derivatives could interact with these channels, thereby reducing neuronal excitability.

Experimental Validation Workflow:

Anticonvulsant_Workflow Start Synthesized Compound MES_Test Maximal Electroshock (MES) Test (Tonic-clonic seizures) Start->MES_Test scPTZ_Test Subcutaneous Pentylenetetrazole (scPTZ) Test (Myoclonic seizures) Start->scPTZ_Test Neurotoxicity Rotarod Test for Neurotoxicity Start->Neurotoxicity Data_Analysis Data Analysis (Protection %) MES_Test->Data_Analysis scPTZ_Test->Data_Analysis Conclusion Determine Anticonvulsant Profile Data_Analysis->Conclusion

Caption: Workflow for anticonvulsant activity screening.

Preclinical screening for anticonvulsant activity typically employs the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in rodents.[12][13] These tests are predictive of efficacy against generalized tonic-clonic and myoclonic seizures, respectively. A rotarod test is concurrently performed to assess potential motor impairment.

Conclusion and Future Directions

This compound is a synthetically accessible compound with a high potential for diverse biological activities. The presence of the phenoxyacetic acid and hydrazide moieties suggests that it is a promising candidate for development as an anti-inflammatory, antimicrobial, or anticonvulsant agent. This guide provides the necessary foundational information, from synthesis to preliminary biological evaluation strategies, to empower researchers to explore the therapeutic utility of this and related compounds. Future work should focus on the actual synthesis and characterization of the title compound, followed by a systematic evaluation of its biological properties to validate the hypotheses presented herein.

References

  • PSE Community.org. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. [Link]

  • PLOS One. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. [Link]

  • ResearchGate. (2016). Ethyl 2-(4-chloro-3-methylphenoxy)acetate. [Link]

  • PubMed. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. [Link]

  • PubMed Central. Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents. [Link]

  • PubMed Central. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. [Link]

  • PubMed. Computational and Synthetic Target-based Approaches to the Discovery of Novel Anticonvulsant Compounds. [Link]

  • PubMed Central. Ethyl 2-chloro-[2-(4-chlorophenyl)hydrazin-1-ylidene]acetate. [Link]

  • PubMed Central. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. [Link]

  • ResearchGate. (2016). Synthesis and Characterization of Some New Hydrazides and Their Derivatives. [Link]

  • MDPI. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. [Link]

  • PubMed Central. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. [Link]

  • ACS Publications. (2025). Discovery of Macrocyclic Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors that Demonstrate Potent Cellular Efficacy and In Vivo Activi. [Link]

  • MDPI. Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models. [Link]

  • ResearchGate. (2016). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. [Link]

  • ResearchGate. (2025). The Screening models for antiepileptic drugs: A Review. [Link]

  • STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. [Link]

  • PubMed. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. [Link]

  • ACS Publications. (2020). Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. [Link]

  • Google Patents.
  • Google P
  • Google Patents.
  • ResearchGate. Synthesis, in-vitro, in-vivo anti-inflammatory activities and molecular docking studies of acyl and salicylic acid hydrazide derivatives. [Link]

  • Slideshare. screening methods for Antiepileptic activity. [Link]

  • PubMed Central. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. [Link]

  • ResearchGate. (2025). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. [Link]

  • ResearchGate. (2025). Synthesis and biological evaluation of C-4 substituted phenoxazine-bearing hydroxamic acids with potent class II histone deacetylase inhibitory activities. [Link]

  • Frontiers. Toward the use of novel alternative methods in epilepsy modeling and drug discovery. [Link]

  • Organic Syntheses Procedure. 4-phenyl-1,2,4-triazoline-3,5-dione. [Link]

  • PubMed Central. Synthesis and biological evaluation of C-4 substituted phenoxazine-bearing hydroxamic acids with potent class II histone deacetylase inhibitory activities. [Link]

  • DergiPark. Synthesis and antimicrobial activity evaluation of new hydrazide-hydrazones derived from 1,2,4-triazole. [Link]

  • Synthesis and Characterization of Some New Hydrazides and Their Derivatives. [Link]

  • MDPI. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. [Link]

  • Impactfactor. (2015). Antimicrobial Potential of Hydrazide-Hydrazone Derivatives: A Review. [Link]

  • PubMed. Several new diverse anticonvulsant agents discovered in a virtual screening campaign aimed at novel antiepileptic drugs to treat refractory epilepsy. [Link]

Sources

2-(4-Chloro-3,5-dimethylphenoxy)acetohydrazide chemical structure

[1][2]

Core Identity & Structural Analysis[1][3]

2-(4-Chloro-3,5-dimethylphenoxy)acetohydrazide is a functionalized phenoxyacetic acid derivative characterized by a lipophilic halogenated phenol core linked to a polar hydrazide tail.[1][2][3] This "amphiphilic" structure makes it a critical intermediate in medicinal chemistry, particularly for the synthesis of antimicrobial hydrazones and heterocyclic scaffolds like oxadiazoles and triazoles.[1]

Chemical Identifiers
PropertyDetail
IUPAC Name This compound
Molecular Formula C₁₀H₁₃ClN₂O₂
Molecular Weight 228.68 g/mol
Parent Phenol 4-Chloro-3,5-dimethylphenol (Chloroxylenol/PCMX)
CAS (Parent Acid) 19545-95-0 (Refers to the acid precursor)
SMILES Cc1cc(OCC(=O)NN)cc(C)c1Cl
Structural Pharmacophore

The molecule consists of two distinct domains governing its reactivity and biological interaction:

  • Lipophilic Domain (Aryl Core): The 4-chloro-3,5-dimethylphenyl moiety is highly lipophilic.[1][2][3] The ortho-methyl groups (positions 3,5) provide steric bulk, protecting the ether linkage from enzymatic hydrolysis, while the para-chlorine atom enhances membrane permeability and metabolic stability.[1]

  • Polar Domain (Hydrazide Tail): The acetohydrazide group (-OCH₂CONHNH₂) serves as a hydrogen bond donor/acceptor system.[1][2][3] It acts as a "warhead" for covalent binding (via Schiff base formation) or metal chelation.[1][2][3]

Synthesis Protocol

The synthesis follows a robust two-step pathway starting from commercially available 4-chloro-3,5-dimethylphenol.[1][2][3] This protocol prioritizes yield and purity suitable for biological screening.[1][2][3]

Step 1: Williamson Ether Synthesis

Objective: Conversion of the phenol to the ethyl ester intermediate.[1][2][3]

  • Reagents: 4-Chloro-3,5-dimethylphenol (1.0 eq), Ethyl chloroacetate (1.1 eq), Anhydrous K₂CO₃ (2.0 eq).[1]

  • Solvent: Dry Acetone or DMF.[1][2][3]

  • Catalyst: Potassium Iodide (KI) (catalytic amount to accelerate alkylation).[1][2][3]

Procedure:

  • Dissolve 4-chloro-3,5-dimethylphenol in dry acetone in a round-bottom flask.

  • Add anhydrous K₂CO₃ and stir for 30 minutes at room temperature to generate the phenoxide anion.

  • Add ethyl chloroacetate dropwise followed by a pinch of KI.

  • Reflux the mixture for 6–8 hours. Monitor by TLC (Hexane:Ethyl Acetate 8:2).[1][2][3]

  • Filter the hot reaction mixture to remove inorganic salts (KCl/K₂CO₃).[1][2][3]

  • Evaporate the solvent under reduced pressure to obtain Ethyl 2-(4-chloro-3,5-dimethylphenoxy)acetate as an oil or low-melting solid.[1][2][3]

Step 2: Hydrazinolysis

Objective: Nucleophilic acyl substitution to form the hydrazide.[1][2][3]

  • Reagents: Ethyl ester intermediate (from Step 1), Hydrazine hydrate (99%, 5.0 eq).[1]

  • Solvent: Absolute Ethanol.[1][2][3]

Procedure:

  • Dissolve the ethyl ester in absolute ethanol.[1][2][3]

  • Add hydrazine hydrate dropwise with constant stirring.

  • Reflux the mixture for 4–6 hours.

  • Cool the solution to room temperature, then chill in an ice bath. The product typically precipitates as white/off-white crystals.[1][2][3]

  • Filter the solid, wash with cold ethanol, and recrystallize from ethanol/water to yield pure This compound .

Visualization: Synthesis Pathway

SynthesisPathwayPhenol4-Chloro-3,5-dimethylphenolEsterEthyl 2-(4-chloro-3,5-dimethylphenoxy)acetatePhenol->EsterWilliamson EtherSynthesisReagents1Ethyl chloroacetateK2CO3 / AcetoneProduct2-(4-Chloro-3,5-dimethylphenoxy)acetohydrazideEster->ProductHydrazinolysisReagents2Hydrazine HydrateEthanol / Reflux

Caption: Two-step synthetic route from chloroxylenol to the target hydrazide via an ester intermediate.

Characterization & Physicochemical Properties

Validation of the structure relies on spectroscopic signatures specific to the symmetry of the aromatic ring and the hydrazide functionality.[3]

Predicted Spectral Data (¹H-NMR)

Due to the symmetry of the 3,5-dimethyl substitution, the aromatic protons are chemically equivalent, simplifying the spectrum.

Proton EnvironmentChemical Shift (δ ppm)MultiplicityIntegrationAssignment
Ar-CH₃ 2.25 – 2.35Singlet6HMethyl groups at C3, C5
O-CH₂-CO 4.45 – 4.60Singlet2HMethylene linker
Ar-H 6.70 – 6.90Singlet2HAromatic protons at C2, C6
NH₂ 4.00 – 4.50Broad Singlet2HHydrazide terminal amine
NH 9.00 – 9.50Broad Singlet1HAmide proton
Infrared (IR) Spectroscopy[1]
  • 3300–3100 cm⁻¹: N-H stretching (doublet for -NH₂).[1][2][3]

  • 1660–1680 cm⁻¹: C=O stretching (Amide I band).[1][2][3]

  • 1240 cm⁻¹: C-O-C asymmetric stretching (Ether linkage).[1][2][3]

  • 700–800 cm⁻¹: C-Cl stretching.

Biological Applications & Mechanism[1][2][3]

The "hybrid" nature of this molecule leverages the established antiseptic properties of the chloroxylenol core with the versatile reactivity of the hydrazide group.[3]

Antimicrobial Potential

The parent phenol (PCMX) disrupts bacterial cell walls.[1][2][3] The hydrazide derivative retains this lipophilicity while adding a metal-chelating domain.[1][2][3]

  • Mechanism: Hydrazides can chelate essential metal ions (Fe²⁺, Cu²⁺) required for bacterial metalloenzymes, inhibiting microbial growth.[1]

  • Derivatization: Condensation with aldehydes yields Hydrazones (Schiff bases), which are documented to possess enhanced anti-tubercular and antifungal activity compared to the free hydrazide [1].[1]

Synthetic Utility (Scaffold Construction)

This compound is a "privileged intermediate" for generating heterocyclic libraries:

  • 1,3,4-Oxadiazoles: Cyclization with POCl₃ or carboxylic acids (Anti-inflammatory activity).[1][2][3]

  • 1,2,4-Triazoles: Reaction with CS₂/KOH followed by hydrazine (Anticancer activity).[1][2][3]

  • Thiazolidinones: Reaction with aromatic aldehydes and mercaptoacetic acid.[1][2][3]

Visualization: Reactivity & SAR

SARCore2-(4-Chloro-3,5-dimethylphenoxy)acetohydrazideHydrazoneSchiff Bases (Hydrazones)(Antitubercular/Antimicrobial)Core->Hydrazone+ Aldehydes(-H2O)Oxadiazole1,3,4-Oxadiazoles(Anti-inflammatory)Core->Oxadiazole+ POCl3(Cyclization)Triazole1,2,4-Triazoles(Anticancer)Core->Triazole+ CS2 / N2H4(Cyclization)

Caption: Divergent synthesis pathways transforming the hydrazide core into bioactive heterocycles.[1]

References

  • PubChem. 4-Chloro-3,5-xylyloxyacetic acid (Parent Acid Data).[1][2][3] National Library of Medicine.[1][2][3] Available at: [Link][1]

  • MDPI. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 2022.[1][2][3][4] Available at: [Link][1]

Targeting the Tumor Microenvironment and Intracellular Pathways: A Technical Guide to Hydrazone Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Hydrazone derivatives (


) represent a privileged scaffold in medicinal chemistry due to their facile synthesis and ability to modulate diverse cellular targets. This guide dissects the structural logic, synthetic pathways, and biological validation protocols required to develop hydrazone-based anticancer agents. It is designed for medicinal chemists and pharmacologists prioritizing multi-target drug discovery (MTDD).

Structural Rationale & Pharmacophore Design

The hydrazone moiety acts as more than a mere linker; it is a functional pharmacophore that influences lipophilicity, hydrogen bonding capacity, and target specificity.

The Azomethine Switch ( )

The azomethine proton and the nitrogen lone pair are critical for binding interactions.

  • Electronic Effects: Electron-withdrawing groups (EWGs) like

    
     or 
    
    
    
    on the phenyl ring attached to the hydrazine often enhance cytotoxic potency by increasing the acidity of the -NH- proton, facilitating hydrogen bonding with receptor pockets (e.g., Serine residues in active sites).
  • Metal Chelation: The

    
     nitrogen and the carbonyl oxygen (in acylhydrazones) form a bidentate ligand system capable of chelating transition metals (Fe, Cu). This depletes intracellular iron required for ribonucleotide reductase, effectively stalling DNA synthesis.
    
Structure-Activity Relationship (SAR) Matrix
Structural RegionModification StrategyBiological Impact
Hydrazine Terminus Substitution with Heterocycles (Isatin, Coumarin)Enhances intercalation into DNA; improves selectivity for kinases (e.g., EGFR).
Azomethine Linker Methylation of Amide NitrogenReduces metabolic hydrolysis; alters conformational rigidity.
Carbonyl Core Replacement with Thiocarbonyl (

)
Increases lipophilicity; often boosts activity against MDR (Multi-Drug Resistant) cell lines.

Chemical Synthesis: The Schiff Base Condensation Protocol

The synthesis of hydrazones is theoretically simple but practically nuanced regarding purity and yield. The following protocol minimizes side reactions (aldol condensation) and maximizes the E-isomer yield (thermodynamically more stable).

Optimized Synthetic Workflow

Objective: Synthesize (E)-N'-(substituted-benzylidene)hydrazide.

Reagents:

  • Aryl Hydrazide/Hydrazine (1.0 equiv)

  • Aryl Aldehyde/Ketone (1.0 equiv)

  • Ethanol (Absolute, solvent)

  • Glacial Acetic Acid (Catalyst)

Step-by-Step Protocol:

  • Solubilization: Dissolve 1.0 mmol of the specific aryl hydrazide in 15 mL of absolute ethanol in a round-bottom flask.

    • Expert Insight: If solubility is poor, use a 1:1 Ethanol:DMSO mix, though this complicates workup.

  • Activation: Add 3-5 drops of glacial acetic acid.

    • Causality: The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine nitrogen.

  • Condensation: Add 1.0 mmol of the aryl aldehyde dropwise while stirring.

  • Reflux: Reflux the mixture at

    
     for 3–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
    
    • Validation: The reaction is complete when the aldehyde spot disappears.

  • Isolation: Cool the mixture to room temperature, then pour onto crushed ice.

    • Why: Rapid cooling precipitates the product, maximizing yield.

  • Purification: Filter the precipitate and recrystallize from hot ethanol.

    • Integrity Check: Do not skip recrystallization. Trace unreacted hydrazine is toxic and interferes with biological assays.

Synthesis Workflow Visualization

SynthesisWorkflow Start Reagents: Hydrazide + Aldehyde Protonation Acid Catalysis (C=O Activation) Start->Protonation Glacial AcOH Attack Nucleophilic Attack (Formation of Carbinolamine) Protonation->Attack Reflux Dehydration Dehydration (-H2O) Attack->Dehydration Elimination Product Hydrazone Formation (E-isomer) Dehydration->Product Crystallization

Figure 1: Acid-catalyzed Schiff base condensation mechanism leading to hydrazone formation.

Mechanisms of Action (MoA)

Hydrazones are "dirty drugs" in the positive sense—they act as multi-target agents.

Tubulin Polymerization Inhibition

Certain hydrazone derivatives (especially indole-based) bind to the colchicine site of tubulin. This prevents the polymerization of tubulin into microtubules, arresting the cell cycle in the G2/M phase and triggering apoptosis.

Kinase Inhibition (EGFR/VEGFR)

The nitrogen atoms in the hydrazone backbone can form hydrogen bonds with the ATP-binding pocket of Tyrosine Kinases (TKs). This blocks downstream signaling pathways (RAS/RAF/MEK) essential for proliferation.

Apoptosis Induction Pathway

Hydrazones often upregulate Bax (pro-apoptotic) and downregulate Bcl-2 (anti-apoptotic), leading to mitochondrial outer membrane permeabilization (MOMP).

Multi-Target Signaling Diagram

MoA_Pathway Hydrazone Hydrazone Derivative Tubulin Tubulin (Colchicine Site) Hydrazone->Tubulin Inhibits EGFR EGFR/VEGFR (ATP Pocket) Hydrazone->EGFR Blocks Mito Mitochondria Hydrazone->Mito Depolarizes Arrest G2/M Cell Cycle Arrest Tubulin->Arrest Signaling Inhibit RAS/RAF EGFR->Signaling Caspase Caspase 3/9 Activation Mito->Caspase Cytochrome c release Apoptosis APOPTOSIS Arrest->Apoptosis Signaling->Apoptosis Caspase->Apoptosis

Figure 2: Convergent mechanisms of hydrazone-induced cancer cell death.

Biological Validation Protocols

To ensure data integrity, biological assays must be robust and reproducible.

Cytotoxicity Screening (MTT Assay)

Principle: Conversion of tetrazolium salt (MTT) to purple formazan by mitochondrial succinate dehydrogenase in viable cells.

Protocol:

  • Seeding: Plate cancer cells (e.g., MCF-7, HeLa) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add hydrazone derivatives (dissolved in DMSO) at serial dilutions (

    
    ).
    
    • Control: Include a DMSO vehicle control (final concentration

      
      ) to rule out solvent toxicity.
      
  • Incubation: Incubate for 48h or 72h.

  • Development: Add

    
     MTT solution (
    
    
    
    in PBS). Incubate for 4h at
    
    
    .
  • Solubilization: Remove media. Add

    
     DMSO to dissolve formazan crystals.
    
  • Read: Measure absorbance at 570 nm. Calculate

    
    .
    
Apoptosis Detection (Annexin V-FITC/PI)

Principle: Annexin V binds to phosphatidylserine (PS), which flips to the outer membrane during early apoptosis. Propidium Iodide (PI) stains DNA in necrotic/late apoptotic cells.

Protocol:

  • Treatment: Treat cells with

    
     concentration of the hydrazone for 24h.
    
  • Harvesting: Trypsinize cells (gentle action to avoid false positives) and wash with cold PBS.

  • Staining: Resuspend in Binding Buffer. Add

    
     Annexin V-FITC and 
    
    
    
    PI.
  • Incubation: 15 min in the dark at room temperature.

  • Analysis: Analyze via Flow Cytometry (Ex: 488 nm; Em: 530 nm for FITC, 600+ nm for PI).

    • Interpretation:

      • Q1 (Annexin-/PI+): Necrotic

      • Q2 (Annexin+/PI+): Late Apoptotic

      • Q3 (Annexin-/PI-): Viable

      • Q4 (Annexin+/PI-): Early Apoptotic

References

  • Popiołek, L. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research.

  • Khan, M. A., et al. (2021). Schiff Bases: A Short Review of their Antimicrobial Activities. Antibiotics. (Note: Discusses the foundational chemistry and biological relevance applicable to oncology).

  • Verma, G., et al. (2019). Isatin-hydrazones as novel anticancer agents: Synthesis, biological evaluation and molecular docking studies. Results in Chemistry.

  • National Center for Biotechnology Information. PubChem Compound Summary for Hydrazone.

Methodological & Application

Technical Application Note: Optimized Synthesis of 2-(4-Chloro-3,5-dimethylphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Scope

This protocol details the synthesis of 2-(4-chloro-3,5-dimethylphenoxy)acetohydrazide , a critical pharmacophore intermediate. This hydrazide moiety serves as a versatile linker in medicinal chemistry, frequently employed to synthesize 1,2,4-triazoles, 1,3,4-oxadiazoles, and Schiff bases exhibiting significant antimicrobial, anti-inflammatory, and anticancer profiles.

The synthesis is executed in two stages starting from 4-chloro-3,5-dimethylphenol (Chloroxylenol/PCMX) . The methodology prioritizes high purity and yield by utilizing a mild Williamson ether synthesis followed by controlled hydrazinolysis.

Key Chemical Attributes[1][2][3][4][5][6][7][8][9][10][11][12]
  • Target CAS: N/A (Intermediate status)

  • Molecular Formula: C₁₀H₁₃ClN₂O₂

  • Molecular Weight: 228.68 g/mol

  • Core Scaffold: Chloroxylenol (PCMX) ether linked to a hydrazide tail.

Reaction Pathway Visualization

The following flow diagram illustrates the two-step synthetic pathway, including critical decision points for purification.

ReactionScheme Start 4-Chloro-3,5-dimethylphenol (PCMX) Intermediate Ethyl 2-(4-chloro-3,5- dimethylphenoxy)acetate (Ester) Start->Intermediate Step 1: Williamson Ether Synthesis Reagents1 Ethyl Chloroacetate K2CO3 / Acetone Reflux 6-8h Reagents1->Intermediate Final 2-(4-Chloro-3,5- dimethylphenoxy)acetohydrazide (Target) Intermediate->Final Step 2: Nucleophilic Acyl Substitution Reagents2 Hydrazine Hydrate (99%) Ethanol Reflux 3-5h Reagents2->Final

Caption: Two-step synthesis of the target hydrazide from PCMX via an ester intermediate.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-(4-chloro-3,5-dimethylphenoxy)acetate

Reaction Type: Williamson Ether Synthesis (SN2)

Rationale: Anhydrous potassium carbonate (


) is selected as the base over NaOH to prevent hydrolysis of the ester product in situ. Acetone is the preferred solvent due to its ease of removal, though DMF can be used to accelerate kinetics if the reaction is sluggish.
Materials
  • 4-Chloro-3,5-dimethylphenol (PCMX): 10.0 mmol (1.56 g)

  • Ethyl chloroacetate: 12.0 mmol (1.47 g / 1.28 mL)

  • Anhydrous Potassium Carbonate (

    
    ): 15.0 mmol (2.07 g)
    
  • Potassium Iodide (KI): Catalytic amount (approx. 0.1 g) - Accelerates alkylation via Finkelstein exchange.

  • Dry Acetone: 50 mL

Procedure
  • Activation: In a 100 mL round-bottom flask (RBF), dissolve PCMX (1.56 g) in dry acetone (50 mL). Add anhydrous

    
     (2.07 g) and stir at room temperature for 30 minutes to generate the phenoxide anion.
    
  • Addition: Add ethyl chloroacetate (1.28 mL) and catalytic KI.

  • Reflux: Equip the flask with a reflux condenser and calcium chloride guard tube. Reflux the mixture gently on a water bath for 6–8 hours.

    • Checkpoint: Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 4:1). The starting phenol spot (

      
      ) should disappear.
      
  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts (

      
      , unreacted 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure (Rotavap) to remove acetone.

    • Pour the residual oil into crushed ice-water (100 mL) with vigorous stirring.

  • Isolation: The ester usually precipitates as a solid or heavy oil. Filter the solid or extract the oil with diethyl ether. Recrystallize from ethanol if necessary.

Step 2: Synthesis of this compound

Reaction Type: Hydrazinolysis (Nucleophilic Acyl Substitution)

Rationale: A slight excess of hydrazine hydrate is critical to prevent the formation of the symmetrical dimer (


). Ethanol is used as the solvent to ensure homogeneity at reflux temperatures.
Materials
  • Ethyl 2-(4-chloro-3,5-dimethylphenoxy)acetate (Intermediate): 5.0 mmol (1.21 g)

  • Hydrazine Hydrate (99%): 15.0 mmol (0.75 g / 0.73 mL)

  • Absolute Ethanol: 20 mL

Procedure
  • Dissolution: Dissolve the ester (1.21 g) in absolute ethanol (20 mL) in a 50 mL RBF.

  • Addition: Add hydrazine hydrate (0.73 mL) dropwise with stirring.

  • Reflux: Reflux the reaction mixture for 3–5 hours.

    • Observation: A white solid typically begins to separate from the hot solution as the reaction proceeds.

  • Work-up:

    • Concentrate the reaction mixture to approximately half its volume.

    • Cool the flask in an ice bath for 1 hour to maximize precipitation.

    • Filter the white crystalline solid under vacuum.

  • Purification: Wash the solid with cold ethanol (2 x 5 mL) followed by cold water to remove traces of hydrazine. Recrystallize from ethanol/water (ethanol is usually sufficient) to obtain needle-like crystals.

Analytical Validation (Self-Validating System)

The following spectroscopic data confirms the structural integrity of the synthesized product.

Data Summary Table
ParameterExpected Value/ObservationStructural Assignment
Physical State White crystalline solidHigh purity hydrazide
Yield 75% - 85%Efficient conversion
IR (KBr, cm⁻¹) 3300-3200 (Doublet)

,

stretching (Hydrazide)
IR (KBr, cm⁻¹) 1680-1660

(Amide I) - Shifted from Ester (1740)
¹H NMR (DMSO-d₆)

9.30 (s, 1H)

(Amide proton)
¹H NMR (DMSO-d₆)

6.90 (s, 2H)
Ar-H (Positions 2,6 - Symmetric)
¹H NMR (DMSO-d₆)

4.50 (s, 2H)

(Methylene linker)
¹H NMR (DMSO-d₆)

4.30 (br s, 2H)

(Terminal amine)
¹H NMR (DMSO-d₆)

2.30 (s, 6H)

(Positions 3,5 - Symmetric)
Structural Logic Check
  • Symmetry: The 4-chloro-3,5-dimethylphenol moiety is symmetric. In ¹H NMR, the two aromatic protons at positions 2 and 6 will appear as a single singlet (integration 2H). The two methyl groups at 3 and 5 will also appear as a single singlet (integration 6H).

  • Reaction Success Marker: The disappearance of the ester ethyl quartet (

    
     4.1) and triplet (
    
    
    
    1.2) and the appearance of the broad
    
    
    signal confirms the conversion to hydrazide.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete deprotonation or moisture.Ensure ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

is anhydrous. Add catalytic KI. Switch solvent to DMF (Ref 1).
Oily Product (Step 1) Residual solvent or impurities.Triturate the oil with cold hexane to induce crystallization.
Dimer Formation (Step 2) Insufficient Hydrazine.Ensure Hydrazine Hydrate is in 3-fold excess (1:3 molar ratio).
Colored Impurity Oxidation of phenol.Perform reactions under Nitrogen atmosphere if reagents are old.

Safety & Handling

  • Hydrazine Hydrate: Highly toxic, potential carcinogen, and unstable. Handle in a fume hood. Avoid contact with metals.

  • Ethyl Chloroacetate: Lachrymator and highly toxic. Wear proper eye protection and gloves.

  • Waste Disposal: Hydrazine-containing waste must be treated with hypochlorite (bleach) to neutralize before disposal, following local EHS regulations.

References

  • Williamson Ether Synthesis Optimization

    • Methodology: "Synthesis of 2-(2-formylphenoxy)acetate esters.
    • Relevance: Establishes the standard /DMF/Acetone protocol for phenoxy acet
  • Hydrazinolysis Protocol

    • Methodology: "Synthesis of Pharmaceutical Intermediates from 4'-Chloro-3'-fluoroacetophenone - Protocol 2.
    • Relevance: Validates the reflux conditions for converting esters to hydrazides using hydrazine hydr
  • Structural Analog Characterization

    • Data: "2-(4-Chlorophenoxy)acetohydrazide Crystal Structure.
    • Relevance: Provides crystallographic and structural benchmarks for the chlorophenoxy acetohydrazide scaffold.
  • Eugenol Alkylation (Solvent Effects)

    • Study: "Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents." Indonesian Journal of Chemistry.
    • Relevance: Confirms the efficiency of SN2 reactions on substituted phenols using ethyl chloroacet

Spectroscopic Characterization of 2-(4-Chloro-3,5-dimethylphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the comprehensive spectroscopic characterization of 2-(4-Chloro-3,5-dimethylphenoxy)acetohydrazide , a critical pharmacophore intermediate used in the synthesis of bioactive hydrazones and heterocyclic compounds (e.g., pyrazoles, oxadiazoles). Accurate characterization is essential to ensure the integrity of the phenoxy linker and the reactivity of the hydrazide tail. This guide provides step-by-step protocols for FT-IR,


H/

C NMR, and Mass Spectrometry, specifically addressing the unique symmetry of the 3,5-dimethyl-4-chlorophenyl moiety.

Chemical Context & Synthesis Overview

To interpret spectra accurately, one must understand the sample's origin. This compound is typically synthesized via a two-step sequence:

  • O-Alkylation: 4-Chloro-3,5-dimethylphenol is reacted with ethyl chloroacetate (

    
    , reflux) to form the ester intermediate.
    
  • Hydrazinolysis: The ester reacts with hydrazine hydrate to yield the target acetohydrazide.[1]

Critical Impurities to Monitor:

  • Unreacted Ester: Look for an ester carbonyl stretch (~1735 cm⁻¹) and an ethyl quartet/triplet in NMR.

  • Starting Phenol: Look for a broad phenolic -OH stretch (~3400 cm⁻¹) and a shift in aromatic protons.

Workflow Visualization

G Start 4-Chloro-3,5- dimethylphenol Step1 O-Alkylation (Ethyl chloroacetate) Start->Step1 Inter Intermediate Ester Step1->Inter Step2 Hydrazinolysis (N2H4·H2O) Inter->Step2 Product Target Acetohydrazide Step2->Product IR FT-IR: Confirm Amide I/II Absence of Ester Product->IR NMR NMR (1H/13C): Verify Symmetry (3,5-Me groups) Product->NMR

Figure 1: Synthesis and characterization workflow. The symmetry of the starting phenol is preserved, simplifying the NMR analysis.

Experimental Protocols

Sample Preparation[2][3][4]
  • Solubility: The compound is moderately soluble in ethanol but highly soluble in DMSO.

  • NMR Solvent: DMSO-d

    
      is the standard solvent. Chloroform-d (CDCl
    
    
    
    ) is often insufficient for dissolving the polar hydrazide moiety and may cause peak broadening of the amide protons.
  • Concentration:

    • 
      H NMR: 5–10 mg in 0.6 mL DMSO-d
      
      
      
      .
    • 
      C NMR: 20–30 mg in 0.6 mL DMSO-d
      
      
      
      .
Instrumentation Parameters
TechniqueParameterSettingRationale
FT-IR ModeATR or KBr PelletATR is faster; KBr yields sharper NH bands.
Range4000–400 cm⁻¹Covers NH stretches and fingerprint region.
Scans32 (min)Signal-to-noise ratio optimization.
NMR Frequency400 MHz (min)Resolution of aromatic coupling is critical.
Pulse30° pulseStandard for quantitative integration.
Delay (D1)1.0 sEnsure relaxation of amide protons.
MS IonizationESI+ or EIESI is softer; EI shows fragmentation.

Results & Discussion: Spectral Analysis

FT-IR Spectroscopy

The infrared spectrum provides the first confirmation of the functional group transformation from ester to hydrazide.

Key Diagnostic Bands:

Frequency (cm⁻¹) Assignment Notes

| 3300–3350 |


(NH

) asym | Doublet characteristic of primary amines/hydrazides. | | 3200–3250 |

(NH

) sym | | | 3150–3200 |

(NH) | Secondary amide stretch. | | 1660–1690 |

(C=O) | Amide I band . Significantly lower than the precursor ester (~1735 cm⁻¹). | | 1240–1260 |

(C-O-C) | Aryl alkyl ether stretch (strong). | | 800–850 |

(Ar-H) | Out-of-plane bending for isolated aromatic protons. |

Validation Check: The absence of a band at 1735 cm⁻¹ confirms complete conversion of the ester intermediate.

H NMR Characterization

The proton NMR spectrum is distinct due to the symmetry of the 3,5-dimethyl-4-chlorophenyl ring. Unlike the 3-methyl analog, which shows complex aromatic coupling, this molecule possesses a


 axis of symmetry (chemically equivalent positions 2 and 6).

Expected Chemical Shifts (DMSO-d


): 
  • Hydrazide Protons (Exchangeable with D

    
    O): 
    
    • 
      9.20 – 9.40 ppm (s, 1H, -CONH-):  Downfield singlet. Broadening may occur if the sample is wet.
      
    • 
      4.20 – 4.40 ppm (br s, 2H, -NH
      
      
      
      ):
      Broad singlet. Position is concentration-dependent.
  • Aromatic Protons (Symmetric):

    • 
      6.80 – 7.00 ppm (s, 2H, Ar-H):  A sharp singlet representing the protons at positions 2 and 6.
      
    • Note: If you see splitting (doublets), the chlorination may have occurred at the wrong position, or the starting material was the 3-methyl analog.

  • Linker & Substituents:

    • 
      4.50 – 4.60 ppm (s, 2H, -OCH
      
      
      
      -):
      Singlet for the methylene linker.
    • 
      2.25 – 2.35 ppm (s, 6H, 2 
      
      
      
      Ar-CH
      
      
      ):
      Strong singlet integrating for 6 protons, confirming the presence of two equivalent methyl groups.
C NMR Characterization

The carbon spectrum should display 9 distinct signals despite the molecule having 11 carbons, due to the symmetry of the methyl groups and the aromatic ring positions 2/6 and 3/5.

Signal Assignments:

  • Carbonyl:

    
     ~166–168 ppm (C=O).
    
  • Aromatic Quaternary (C-O):

    
     ~155–158 ppm.
    
  • Aromatic Quaternary (C-Cl):

    
     ~125–130 ppm.
    
  • Aromatic Quaternary (C-Me):

    
     ~136–138 ppm (Two equivalent carbons).
    
  • Aromatic Methine (CH):

    
     ~114–116 ppm (Two equivalent carbons).
    
  • Methylene Linker:

    
     ~65–67 ppm (-OCH
    
    
    
    -).
  • Methyl Groups:

    
     ~20–21 ppm (Two equivalent carbons).
    
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and the presence of the chlorine atom.

  • Molecular Formula: C

    
    H
    
    
    
    ClN
    
    
    O
    
    
  • Molecular Weight: 242.70 g/mol

Key Features:

  • Isotopic Pattern: A characteristic 3:1 ratio between the molecular ion [M]

    
     (m/z 242) and the [M+2]
    
    
    
    isotope (m/z 244) confirms the presence of a single Chlorine atom.
  • Fragmentation (EI-MS):

    • m/z 211: Loss of the hydrazine moiety (-NHNH

      
      , 31 Da).
      
    • m/z 155: Tropylium-like cation formed by cleavage of the ether bond (4-chloro-3,5-dimethylphenol fragment).

Fragmentation Pathway Visualization

MS M_Ion Molecular Ion [M]+ m/z 242/244 (3:1) Frag1 Fragment [M - N2H3]+ Acylium Ion m/z 211 M_Ion->Frag1 - NH2NH (31 Da) Frag2 Fragment [Ar-OH]+ Phenol Radical Cation m/z 156 M_Ion->Frag2 - C2H2N2O (McLafferty type)

Figure 2: Predicted mass spectrometry fragmentation pathway.

Troubleshooting & Validation

IssueObservationSolution
Water Peak Strong peak at ~3.3 ppm in DMSO-d

.
Overlaps with signals? Dry sample in vacuum desiccator over P

O

.
Missing NH

No signal at 4.2 ppm.Rapid proton exchange with wet solvent. Use fresh, dry DMSO-d

or run at lower temp.
Splitting of Ar-H Aromatic signal is not a singlet.Check starting material purity. Asymmetry implies loss of a methyl group or incorrect chlorination.

References

  • General Synthesis & Characterization of Phenoxyacetohydrazides: Varshney, M., et al. (2025).[1][2][3][4] Synthesis, characterization, in vitro antimicrobial, and anthelmintic evaluation of 2-(4-chloro-3-methylphenoxy)-acetohydrazides. ResearchGate. (Note: This reference details the 3-methyl analog; the 3,5-dimethyl protocol is derived from this standard methodology.)

  • IR Spectral Data of Hydrazides: Mashima, M. (1962).[5] Infrared Absorption Spectra of Hydrazides. Bulletin of the Chemical Society of Japan.

  • NMR Solvent Effects: Fulmer, G. R., et al. (2010).[3] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.

Sources

Application Note: Elucidation of the Mass Spectrometric Fragmentation Pathway of 2-(4-Chloro-3,5-dimethylphenoxy)acetohydrazide using LC-ESI-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide to understanding and predicting the mass spectrometric fragmentation pattern of 2-(4-chloro-3,5-dimethylphenoxy)acetohydrazide. Structural elucidation is a cornerstone of chemical and pharmaceutical research, and tandem mass spectrometry (MS/MS) is an indispensable tool for this purpose. This guide moves beyond a simple listing of fragments to explain the underlying principles of fragmentation for this class of molecules, particularly under electrospray ionization (ESI) conditions. We present a detailed, field-proven protocol for analysis by Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), and we propose a detailed fragmentation pathway grounded in established principles of gas-phase ion chemistry. This application note is designed to empower researchers to confidently identify this compound and its analogues in complex matrices.

Introduction and Scientific Background

This compound belongs to the phenoxy acetohydrazide class of compounds. This scaffold is of significant interest in medicinal chemistry and drug development, with various derivatives being investigated for therapeutic potential.[1] Accurate identification and structural confirmation are critical for advancing research, ensuring purity, and studying metabolism.

Mass spectrometry, particularly when coupled with a separation technique like liquid chromatography, offers unparalleled sensitivity and specificity. While hard ionization techniques like Electron Ionization (EI) are well-documented, soft ionization methods such as Electrospray Ionization (ESI) are more suitable for the analysis of moderately polar and thermally labile molecules like the topic compound. ESI typically generates even-electron (EE) ions, such as the protonated molecule [M+H]⁺, whose fragmentation pathways differ significantly from the radical-driven chemistry of odd-electron (OE) ions seen in EI.[2] The fragmentation of these EE ions in the collision cell of a tandem mass spectrometer is not random; it is governed by fundamental chemical principles, including proton affinity, the stability of resulting carbocations and neutral losses, and the location of the charge.[3]

This guide will detail the expected fragmentation of this compound, providing the causal logic for each bond cleavage.

Compound Characteristics

Before delving into the fragmentation, it is essential to establish the fundamental properties of the parent molecule.

  • Compound Name: this compound

  • Chemical Structure: Chemical structure of this compound

Table 1: Calculated Physicochemical Properties

Property Value
Molecular Formula C₁₀H₁₃ClN₂O₂
Average Molecular Weight 228.68 g/mol
Monoisotopic Mass 228.06156 Da
[M+H]⁺ (for ³⁵Cl) 229.06938 Da

| [M+2+H]⁺ (for ³⁷Cl) | 231.06643 Da |

Proposed ESI-MS/MS Fragmentation Pathway

Under positive mode ESI, the molecule will readily accept a proton, primarily on the terminal nitrogen of the hydrazide group, which is a basic site. This protonated molecule, [M+H]⁺ at m/z 229.07, is the precursor ion selected for collision-induced dissociation (CID). The fragmentation is driven by charge-induced cleavages, leading to stable even-electron fragment ions and the loss of stable neutral molecules.[2]

The key fragmentation pathways are initiated by cleavage at the most labile bonds relative to the initial charge site. For this molecule, these are the ether linkage and the bonds surrounding the carbonyl group.

Key Predicted Fragmentation Steps:

  • Primary Fragmentation: The most favorable cleavage is the scission of the C-N bond between the carbonyl carbon and the hydrazide nitrogen. This is an inductive cleavage that results in the formation of a highly stable acylium ion and the neutral loss of hydrazine (NH₂NH₂).

  • Secondary Fragmentation: A competing primary fragmentation involves the cleavage of the ether bond (O-CH₂). This leads to the formation of a charged 4-chloro-3,5-dimethylphenoxide ion and the neutral loss of the acetohydrazide side chain. This pathway is highly probable due to the stability of the resulting phenoxide ion.

  • Further Fragmentation: The prominent fragment ions can undergo further dissociation at higher collision energies. For instance, the 4-chloro-3,5-dimethylphenoxide ion may lose a methyl group, although this involves the less-favored loss of a radical.

The proposed mechanistic pathway is visualized below.

G precursor [M+H]⁺ This compound m/z 229.07 mid1 precursor->mid1 mid2 precursor->mid2 frag1 4-Chloro-3,5-dimethylphenoxy Acylium Ion [C₁₀H₁₀ClO₂]⁺ m/z 197.03 frag2 4-Chloro-3,5-dimethylphenoxide Ion [C₈H₈ClO]⁺ m/z 155.03 frag3 Acetohydrazide Cation [C₂H₅N₂O]⁺ m/z 73.04 mid1->frag1 - NH₂NH₂ (32.03 Da) Inductive Cleavage mid2->frag2 - C₂H₅N₂O (73.04 Da) Ether Bond Cleavage

Figure 1: Proposed fragmentation pathway of protonated this compound.

Table 2: Predicted Fragment Ions and Neutral Losses

Precursor Ion (m/z) Fragment Ion (m/z) Isotopic Peak (m/z) Neutral Loss (Da) Proposed Formula Proposed Structure
229.07 197.03 199.03 32.03 (NH₂NH₂) [C₁₀H₁₀ClO₂]⁺ 4-Chloro-3,5-dimethylphenoxy acylium ion
229.07 155.03 157.03 74.05 (C₂H₆N₂O) [C₈H₈ClO]⁺ 4-Chloro-3,5-dimethylphenoxide ion

| 229.07 | 73.04 | N/A | 156.03 (C₈H₈ClO) | [C₂H₅N₂O]⁺ | Acetohydrazide cation (charge retention on this fragment is less likely) |

Note: The presence of a chlorine atom results in a characteristic isotopic pattern for all chlorine-containing ions, with an M+2 peak approximately one-third the intensity of the monoisotopic (M) peak.

Experimental Protocol for LC-MS/MS Analysis

This protocol is designed for a standard high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) equipped with an ESI source.

G start_node 1. Sample Preparation (1 mg/mL Stock in MeOH) step2 2. Dilution (1 µg/mL in Mobile Phase A) start_node->step2 step3 3. LC Separation (Reversed-Phase C18) step2->step3 step4 4. ESI Ionization (Positive Mode) step3->step4 step5 5. MS1 Scan (Precursor Ion ID) step4->step5 step6 6. MS/MS Scan (Collision-Induced Dissociation) step5->step6 end_node 7. Data Analysis (Fragmentation Pattern) step6->end_node

Figure 2: General experimental workflow for LC-MS/MS analysis.

Materials and Reagents
  • This compound (analytical standard)

  • Methanol (LC-MS Grade)

  • Acetonitrile (LC-MS Grade)

  • Water (LC-MS Grade, Type 1)

  • Formic Acid (LC-MS Grade, >99%)

  • Low-binding polypropylene vials

Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh ~1 mg of the standard and dissolve it in 1 mL of methanol. Vortex until fully dissolved. Rationale: Methanol is an excellent solvent for this class of compounds and is fully compatible with reversed-phase chromatography.

  • Working Solution (1 µg/mL): Perform a serial dilution of the stock solution with the initial mobile phase composition (e.g., 95% Water: 5% Acetonitrile with 0.1% Formic Acid) to a final concentration of 1 µg/mL. Rationale: This concentration is typically sufficient for generating a strong signal on modern mass spectrometers without causing detector saturation.

Liquid Chromatography (LC) Method

The goal of the LC method is to retain and elute the analyte as a sharp peak, separating it from any impurities or matrix components.

Table 3: Recommended LC Parameters

Parameter Setting Rationale
Column C18, 2.1 x 100 mm, 1.8 µm Standard reversed-phase column for small molecules.
Mobile Phase A Water + 0.1% Formic Acid Promotes protonation for positive ESI.[2]
Mobile Phase B Acetonitrile + 0.1% Formic Acid Strong organic solvent for elution.
Flow Rate 0.3 mL/min Appropriate for a 2.1 mm ID column.
Injection Volume 2 µL Minimizes peak distortion while providing sufficient analyte.
Column Temp 40 °C Improves peak shape and run-to-run reproducibility.

| Gradient | 5% B to 95% B over 8 min | A generic gradient to ensure elution of the compound. |

Mass Spectrometry (MS) Method

The MS parameters are optimized to achieve sensitive detection of the precursor ion and generate a rich, informative fragmentation spectrum.

Table 4: Recommended MS Parameters

Parameter Setting Rationale
Ionization Mode Electrospray (ESI), Positive The hydrazide moiety is basic and readily protonated.
Capillary Voltage 3.5 kV Standard voltage to ensure efficient ionization.
Drying Gas Temp 325 °C Facilitates solvent evaporation and ion desolvation.
Drying Gas Flow 8 L/min Instrument-dependent, adjust for stable spray.
Nebulizer Pressure 40 psi Assists in forming a fine aerosol for efficient ionization.
MS1 Scan Range m/z 50 - 500 Covers the expected precursor and fragment ions.
MS/MS Precursor m/z 229.07 Isolate the monoisotopic peak of the protonated molecule.

| Collision Energy (CE) | Ramped 10-40 eV | A CE ramp allows for observation of low-energy and high-energy fragments in a single run. |

Conclusion

The mass spectrometric fragmentation of this compound under ESI conditions is predictable and follows established rules of gas-phase ion chemistry. The primary fragmentation pathways involve inductive cleavage of the C-N amide bond and cleavage of the ether linkage, leading to characteristic fragment ions at m/z 197.03 and m/z 155.03, respectively. The protocol detailed in this application note provides a robust and reliable method for the analysis of this compound by LC-MS/MS. By understanding the causal mechanisms behind the fragmentation, researchers can leverage this data for confident structural elucidation, metabolite identification, and quality control applications.

References

  • Wikipedia. Fragmentation (mass spectrometry). Wikimedia Foundation. [Link]

  • PubChem. 2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]acetamide - Compound Summary. National Center for Biotechnology Information. [Link]

  • PubChem. 2-(4-chloro-3,5-dimethylphenoxy)-N'-[(4-methylphenoxy)acetyl]acetohydrazide - Compound Summary. National Center for Biotechnology Information. [Link]

  • Xu, J., & Huang, X. (2004). Mass spectral fragmentation of 2a,4-disubstituted 2,2a,3,4-tetrahydro-2-phenoxy-1H-azeto[2,1-d][4][5]benzothiazepin-1-ones under electron impact ionization conditions. Rapid Communications in Mass Spectrometry, 18(8), 859–862. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023). [Link]

  • ResearchGate. Proposed mass fragmentation pattern of N'-benzylidene-2-(5-((2,4-dimethylphenoxy)methyl).[Link]

  • Al-Ostath, A., et al. (2025). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PubMed Central. [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances. [Link]

  • Glish, G. L., & Vachet, R. W. (2003).The basics of mass spectrometry in the twenty-first century. Nature Reviews Drug Discovery, 2(2), 140-150.
  • Vékey, K., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 684. [Link]

Sources

Technical Application Note: In Vitro Anti-Inflammatory Profiling of 2-(4-Chloro-3,5-dimethylphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This technical guide provides a rigorous framework for evaluating the anti-inflammatory potential of 2-(4-Chloro-3,5-dimethylphenoxy)acetohydrazide . As a derivative of the phenoxyacetohydrazide class, this molecule is hypothesized to exert anti-inflammatory effects through two primary mechanisms: the stabilization of lysosomal membranes (preventing the release of proteolytic enzymes) and the inhibition of the cyclooxygenase (COX) pathway.

The protocols below are designed to validate these mechanisms in vitro, offering a high-throughput, ethical alternative to preliminary animal testing. The workflow progresses from physicochemical assays (Protein Denaturation, Membrane Stabilization) to specific enzymatic targeting (COX-2 Inhibition).

Compound Preparation & Safety

Test Compound: this compound Molecular Weight: ~228.68 g/mol (Estimation based on structure) Solubility: Low water solubility; soluble in organic solvents (DMSO, DMF).

Stock Solution Protocol
  • Solvent: Dimethyl sulfoxide (DMSO).

  • Concentration: Prepare a 10 mM primary stock solution.

  • Storage: Aliquot into amber vials and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solutions: Dilute the stock with Phosphate Buffered Saline (PBS, pH 7.4) immediately prior to use.

    • Critical Constraint: The final concentration of DMSO in any assay well must not exceed 1.0% (v/v) (ideally <0.5%) to prevent solvent-induced cytotoxicity or protein denaturation artifacts.

Assay Workflow Visualization

The following diagram illustrates the logical progression of the screening cascade.

G cluster_screen Physicochemical Screening cluster_enzyme Enzymatic Validation Compound Test Compound: 2-(4-Chloro-3,5-dimethylphenoxy) acetohydrazide Stock Stock Preparation (10 mM in DMSO) Compound->Stock Albumin Assay 1: Albumin Denaturation (Heat Induced) Stock->Albumin HRBC Assay 2: HRBC Membrane Stabilization (Hypotonic Stress) Stock->HRBC COX Assay 3: COX-2 Inhibition (Fluorometric) Albumin->COX If >50% Inhibition Analysis Data Analysis (IC50 Calculation) Albumin->Analysis HRBC->COX If >50% Stabilization HRBC->Analysis COX->Analysis

Caption: Figure 1. Screening cascade for phenoxyacetohydrazide derivatives. Physicochemical assays serve as the primary filter before expensive enzymatic validation.

Protocol 1: Inhibition of Albumin Denaturation[1][2]

Principle: Inflammation induces protein denaturation. Agents that prevent heat-induced denaturation of albumin are considered potential anti-inflammatory drugs. This assay mimics the stabilization of endogenous proteins.

Reagents
  • Test Compound: Serial dilutions (e.g., 50, 100, 200, 400, 800 µg/mL).

  • Standard: Diclofenac Sodium (same concentrations).

  • Reagent: 1% Bovine Serum Albumin (BSA) or fresh Egg Albumin in Phosphate Buffered Saline (PBS, pH 6.4).

Step-by-Step Methodology
  • Preparation:

    • Test Tube: Mix 2.0 mL of Test Compound solution + 0.2 mL of Egg Albumin (from fresh hen's egg) + 2.8 mL of PBS (pH 6.4).

    • Control Tube: 2.0 mL of Distilled Water (or vehicle/DMSO control) + 0.2 mL Egg Albumin + 2.8 mL PBS.

    • Standard Tube: 2.0 mL Diclofenac solution + 0.2 mL Egg Albumin + 2.8 mL PBS.

  • Incubation (Equilibration): Incubate all tubes at 37°C ± 2°C for 15 minutes.

  • Thermal Stress: Transfer tubes to a water bath set at 70°C for 5 minutes (or 57°C for 20 mins) to induce denaturation.

  • Cooling: Allow tubes to cool to room temperature (~25°C).

  • Measurement: Measure turbidity (absorbance) at 660 nm using a UV-Vis spectrophotometer. Vehicle blanks should be subtracted.

Calculation

[1]

Expert Insight: Ensure the pH is strictly controlled at 6.4. Higher pH can cause alkaline denaturation, confounding the heat-induced results.

Protocol 2: HRBC Membrane Stabilization[4]

Principle: The erythrocyte membrane is analogous to the lysosomal membrane.[2] Stabilization of HRBCs against hypotonic stress implies the compound may stabilize lysosomal membranes, preventing the release of inflammatory mediators like proteases and bactericidal enzymes.[3]

Reagents
  • Blood Source: Fresh whole human blood (collected from healthy volunteers who have not taken NSAIDs for 2 weeks).[4]

  • Alsever’s Solution: (2% dextrose, 0.8% sodium citrate, 0.05% citric acid, 0.42% NaCl).

  • Hypotonic Saline: 0.36% w/v NaCl solution.

  • Isotonic Saline: 0.9% w/v NaCl solution.

  • Standard: Indomethacin or Diclofenac.

Step-by-Step Methodology
  • Erythrocyte Preparation:

    • Mix blood with equal volume of Alsever’s solution.[5]

    • Centrifuge at 3000 rpm for 10 mins.

    • Discard supernatant.[5] Wash packed cells 3 times with Isosaline (0.9% NaCl) .

    • Prepare a 10% (v/v) HRBC suspension in Isosaline.[4][5]

  • Assay Setup:

    • Test Sample: 1.0 mL Test Compound + 1.0 mL Phosphate Buffer (0.15 M, pH 7.4) + 2.0 mL Hyposaline (0.36% NaCl) + 0.5 mL HRBC Suspension.

    • Control: 1.0 mL Distilled Water + 1.0 mL Phosphate Buffer + 2.0 mL Hyposaline + 0.5 mL HRBC Suspension.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Centrifugation: Centrifuge at 3000 rpm for 20 minutes.

  • Measurement: Collect the supernatant and measure the hemoglobin content (absorbance) at 560 nm .

Calculation


Self-Validating Check: The Control tube must show significant hemolysis (high absorbance at 560 nm) due to hypotonic stress. If the control absorbance is low, the hypotonic solution is defective.

Protocol 3: COX-2 Enzymatic Inhibition (Fluorometric)[7]

Principle: Hydrazide derivatives often act by chelating the active site of Cyclooxygenase-2 (COX-2). This assay quantifies the production of Prostaglandin G2 (PGG2) using a fluorometric probe (Resorufin).

Reagents
  • Enzyme: Recombinant Human COX-2.[6]

  • Substrate: Arachidonic Acid (AA).

  • Probe: 10-Acetyl-3,7-dihydroxyphenoxazine (ADHP).

  • Kit: Commercial COX-2 Inhibitor Screening Kit (e.g., Sigma MAK399 or equivalent).

Step-by-Step Methodology
  • Enzyme Preparation: Reconstitute COX-2 in assay buffer. Keep on ice.

  • Inhibitor Addition:

    • Add 10 µL of Test Compound (various concentrations) to designated wells in a black 96-well plate.

    • Add 10 µL of Solvent (DMSO <1%) to "Enzyme Control" (EC) wells.

    • Add 10 µL of Specific Inhibitor (Celecoxib) to "Positive Control" wells.

  • Reaction Initiation:

    • Add 70 µL of Reaction Mix (COX Assay Buffer + COX Probe + COX Cofactor + COX-2 Enzyme) to all wells.

    • Incubate for 10 minutes at 25°C to allow inhibitor-enzyme interaction.

    • Add 10 µL of Arachidonic Acid to initiate the reaction.

  • Measurement:

    • Measure Fluorescence immediately (Ex/Em = 535/587 nm) in kinetic mode for 10–15 minutes.

  • Analysis: Select two points (

    
     and 
    
    
    
    ) in the linear range. Calculate slope.
Calculation


Mechanistic Pathway

Understanding where the hydrazide derivative acts is crucial for interpreting data.

Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 PLA2 Phospholipase A2 COX2 COX-2 Enzyme (Inducible) AA->COX2 PGG2 Prostaglandin G2 COX2->PGG2 Hydrazide Test Compound: Phenoxyacetohydrazide Hydrazide->COX2 Inhibits Inflammation Inflammation (Pain, Swelling) PGG2->Inflammation

Caption: Figure 2.[7] Mechanism of Action. The test compound targets the COX-2 enzyme, blocking the conversion of Arachidonic Acid to pro-inflammatory prostaglandins.

Data Presentation & Analysis

Summarize results in the following format for publication or internal reporting.

Table 1: Comparative Anti-Inflammatory Activity

Concentration (µg/mL)% Inhibition (Albumin)% Protection (HRBC)COX-2 Inhibition (%)
Test Compound
50.........
100.........
200.........
Standard (Diclofenac)
10085.4 ± 2.178.2 ± 1.5N/A
IC50 Value (µg/mL) [Calc Value] [Calc Value] [Calc Value]

Note: Data should be presented as Mean ± SEM (n=3).

References

  • Chandra, S., et al. (2012). "Anti-inflammatory and anti-arthritic activity of some novel phenoxy derivatives." Asian Journal of Pharmaceutical and Clinical Research.

  • Leelaprakash, G., & Dass, S. M. (2011). "In vitro anti-inflammatory activity of methanol extract of Enicostemma axillare." International Journal of Drug Development and Research.

  • Mizushima, Y., & Kobayashi, M. (1968). "Interaction of anti-inflammatory drugs with serum proteins, especially with some biologically active proteins." Journal of Pharmacy and Pharmacology.

  • Sigma-Aldrich. "COX-2 Inhibitor Screening Kit (Fluorometric) Protocol."

  • Oyedapo, O. O., & Famurewa, A. J. (1995). "Antiprotease and membrane stabilizing activities of extracts of Fagara zanthoxyloides, Olax subscorpioides and Tetrapleura tetraptera." International Journal of Pharmacognosy.

Sources

Troubleshooting & Optimization

Technical Support Center: Stability Protocols for 2-(4-Chloro-3,5-dimethylphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: HYD-PCMX-001 Status: Active Support Level: Tier 3 (Senior Application Scientist) Subject: Prevention of Hydrolytic Degradation in Acetohydrazide Scaffolds

Executive Summary & Molecule Profile

User Query: How do I prevent the hydrolysis of 2-(4-Chloro-3,5-dimethylphenoxy)acetohydrazide during synthesis, storage, and application?

Technical Insight: This molecule is a derivative of Chloroxylenol (PCMX) linked to a hydrazide moiety. While the ether linkage (Ar-O-CH2-) is robust, the terminal hydrazide group (-CONHNH2) is the thermodynamic weak point.

"Hydrolysis" in this context typically refers to the cleavage of the amide-like bond, reverting the molecule to its parent acid [2-(4-chloro-3,5-dimethylphenoxy)acetic acid] and hydrazine. However, researchers often mistake oxidation (browning) or hydrazone formation (reaction with atmospheric/solvent ketones) for hydrolysis.

Key Stability Parameters:

ParameterSpecificationCritical Threshold
Moisture Sensitivity ModerateHydrolyzes rapidly at pH < 3 or pH > 10
Oxidation Sensitivity HighHydrazine moiety degrades in air/light
Solvent Compatibility SpecificAvoid: Acetone, MEK (forms hydrazones)
Storage Temp -20°CDegradation accelerates > 25°C

Diagnostic: Is it Hydrolysis?

Before applying preventative measures, confirm the degradation pathway using this symptom checker.

SymptomLikely CauseConfirmation Test
Precipitate turns to oil/gum Hydrolysis (Acid catalyzed)TLC: Spot typically moves higher (Acid is less polar than hydrazide).
Sample turns yellow/brown Oxidation (Formation of diimides/azo)UV-Vis: New absorption band >400nm.
Melting point increases Condensation (Hydrazone formation)NMR: Appearance of imine signal (-N=C-).
Ammonia-like smell Deep Hydrolysis/Decomposition pH Paper: Basic vapor (Hydrazine release).

The Mechanism of Failure (Visualized)

Understanding the mechanism is the first step to prevention. The hydrazide group is amphoteric but susceptible to acid-catalyzed nucleophilic acyl substitution (hydrolysis).

Diagram 1: Acid-Catalyzed Hydrolysis Pathway

This diagram illustrates how trace acid and water attack the carbonyl carbon, leading to bond cleavage.

HydrolysisMechanism Start Target Hydrazide (R-CONHNH2) Protonation O-Protonation (Activation) Start->Protonation + H+ (Acid trace) Attack Water Attack (Tetrahedral Intermediate) Protonation->Attack + H2O Collapse Collapse & Cleavage Attack->Collapse Proton Transfer Products Parent Acid + Hydrazine Salt Collapse->Products - NH2NH2

Caption: Figure 1. Acid-catalyzed hydrolysis mechanism.[1] Note that protonation of the carbonyl oxygen makes the carbon highly electrophilic, inviting attack by even trace moisture.

Troubleshooting Guide & FAQs

Phase 1: Synthesis & Workup

Q: My product is oiling out during the quenching of hydrazine hydrate. Is this hydrolysis? A: Likely, yes. If you neutralize the excess hydrazine hydrate with strong acid (HCl) too quickly, the local heat + low pH triggers hydrolysis.

  • Corrective Protocol: Do not neutralize the reaction mixture directly. Pour the reaction mixture into ice-cold water (0-4°C). The hydrazide is lipophilic (due to the chloroxylenol tail) and should precipitate as a solid while the excess hydrazine remains in the aqueous phase.

Q: Can I use acetone to wash my glassware or recrystallize? A: ABSOLUTELY NOT.

  • Reasoning: Hydrazides react instantly with ketones (acetone) and aldehydes to form hydrazones (Schiff bases). This is not hydrolysis, but it destroys your product just as effectively.

  • Alternative: Use Ethanol, Methanol, or Acetonitrile for washing/recrystallization.

Phase 2: Storage

Q: The white powder turned yellow after a week on the bench. Why? A: This is oxidative instability, not hydrolysis. The terminal -NH2 is reducing.

  • Solution: Store under an inert atmosphere (Argon/Nitrogen). If a desiccator is unavailable, store in an amber vial wrapped in Parafilm at -20°C.

Phase 3: Experimental Application

Q: I need to dissolve this in a buffer for a biological assay. Which buffer prevents hydrolysis? A: Avoid phosphate buffers with pH < 5.

  • Recommendation: Use HEPES or MOPS at pH 7.4 . Prepare the stock solution in DMSO (dimethyl sulfoxide), then dilute into the buffer immediately before use. DMSO prevents the aggregation that can trap water pockets and accelerate hydrolysis.

Master Protocol: Synthesis & Stabilization Workflow

This workflow is designed to minimize hydrolytic stress on the this compound scaffold.

Diagram 2: Optimized Workflow

Workflow cluster_0 Synthesis Phase cluster_1 Critical Isolation (Hydrolysis Risk) cluster_2 Preservation Step1 Ester Precursor + Hydrazine Hydrate (Solvent: EtOH, Reflux) Step2 Monitor TLC (Disappearance of Ester) Step1->Step2 Step3 Cool to Room Temp DO NOT ADD ACID Step2->Step3 Step4 Pour into Crushed Ice (Precipitation) Step3->Step4 Step5 Filter & Wash (Cold Water x3 -> Cold Ethanol x1) Step4->Step5 Step6 Vacuum Dry (over P2O5 or CaCl2) Step5->Step6 Step7 Store: Amber Vial, -20C (Argon Flush) Step6->Step7

Caption: Figure 2. Step-by-step workflow emphasizing the "Cold Quench" method to prevent thermal/acidic hydrolysis during isolation.

Detailed Procedure
  • Reflux: React Ethyl 2-(4-chloro-3,5-dimethylphenoxy)acetate with Hydrazine Hydrate (99%) in absolute ethanol.

  • Monitoring: Ensure reaction completion via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1). The hydrazide is much more polar (lower Rf) than the ester.

  • Quenching (The Critical Step):

    • Incorrect: Adding HCl to neutralize hydrazine.[2] (Causes hydrolysis).[1][3][4][5]

    • Correct: Pour the reaction mixture onto crushed ice with vigorous stirring. The hydrophobic PCMX tail forces precipitation.

  • Washing: Filter the solid. Wash with ice-cold water (3x) to remove hydrazine hydrate. Perform a final wash with a small volume of cold ethanol to remove unreacted ester.

  • Drying: Dry in a vacuum desiccator over

    
     (Phosphorus Pentoxide) or 
    
    
    
    . Heat drying in an oven >60°C is discouraged as trapped moisture can trigger hydrolysis in the crystal lattice.

References

  • Mechanism of Hydrazide Hydrolysis

    • Title: Hydrolytic Stability of Hydrazones and Oximes.[4][5]

    • Source: Kalia, J., & Raines, R. T. (2008).
    • Relevance: Establishes the baseline stability of C=N and amide-like bonds in aqueous media and the acid-catalyzed p
    • URL:[Link]

  • Synthesis of Phenoxyacetohydrazides

    • Title: Synthesis, characterization, in vitro antimicrobial, and anthelmintic evaluation of 2-(4-chloro-3-methylphenoxy)-acetohydrazides.
    • Source: Varshney, M. (2025).[3][6] ResearchGate.

    • Relevance: Provides the specific synthesis conditions for the chloro-methylphenoxy analog, confirming the ethanol/hydrazine hydr
    • URL:[Link]

  • General Hydrazide Stability & Interactions

    • Title: Evaluation of the interactions of hydrazide deriv
    • Source: NIH / PubMed Central.
    • Relevance: Documents the conversion of hydrazides to parent acids in the presence of weak acids (acetic acid), reinforcing the need to avoid acidic environments.
    • URL:[Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthetic Routes of Phenoxyacetohydrazide Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Phenoxyacetohydrazide and its derivatives are privileged scaffolds in medicinal chemistry, serving as crucial intermediates for synthesizing a wide array of heterocyclic compounds with significant therapeutic potential. These derivatives have demonstrated a remarkable spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. The efficiency, cost-effectiveness, and environmental impact of the synthetic route chosen to produce these intermediates are therefore of paramount importance to researchers in drug development.

This guide provides an in-depth comparison of the primary synthetic methodologies for phenoxyacetohydrazide derivatives. We will delve into the traditional two-step conventional heating method and contrast it with modern, more efficient techniques such as microwave-assisted synthesis. The objective is to equip researchers with the necessary insights to select the most appropriate synthetic strategy based on laboratory capabilities, desired throughput, and green chemistry principles.

The Molecular Core: Phenoxyacetohydrazide

The fundamental structure consists of a phenoxy group linked to an acetyl hydrazide moiety. The synthetic challenge lies in efficiently forming the ether linkage and subsequently the hydrazide bond. The versatility of this scaffold arises from the ability to introduce a wide variety of substituents on the phenyl ring, modulating the molecule's physicochemical properties and biological activity.

Synthetic Pathway Overview

The synthesis of phenoxyacetohydrazide derivatives typically proceeds via two main consecutive reactions:

  • O-Alkylation: Formation of an ethyl phenoxyacetate intermediate by reacting a substituted phenol with an ethyl haloacetate.

  • Hydrazinolysis: Conversion of the resulting ester into the final phenoxyacetohydrazide product using hydrazine hydrate.

The primary difference between the methodologies discussed below lies in the energy source and reaction conditions used to drive these transformations.

Caption: General two-step workflow for synthesizing phenoxyacetohydrazide derivatives.

Route 1: The Conventional Reflux Method

This is the classical, time-tested approach for synthesizing phenoxyacetohydrazide derivatives. It involves heating the reactants in a suitable solvent under reflux for extended periods.

Mechanistic Insight

The first step, a Williamson ether synthesis, involves the deprotonation of the phenol by a weak base like potassium carbonate to form a phenoxide ion. This nucleophile then attacks the electrophilic carbon of ethyl chloroacetate, displacing the chloride ion to form the ethyl phenoxyacetate intermediate. The subsequent hydrazinolysis is a nucleophilic acyl substitution where the highly nucleophilic hydrazine attacks the carbonyl carbon of the ester, leading to the displacement of the ethoxy group and formation of the stable hydrazide.

Detailed Experimental Protocol (Conventional)

Step 1: Synthesis of Ethyl (4-chlorophenoxy)acetate

  • To a solution of 4-chlorophenol (0.1 mol) in dry acetone (150 mL), add anhydrous potassium carbonate (0.2 mol).

  • Add ethyl chloroacetate (0.11 mol) to the mixture.

  • Heat the reaction mixture under reflux for 12-15 hours, monitoring the reaction progress using thin-layer chromatography (TLC).

  • After completion, filter the mixture to remove potassium carbonate and evaporate the solvent under reduced pressure.

  • Pour the resulting residue into cold water to precipitate the crude ester.

  • Filter the solid, wash with water, and recrystallize from ethanol to obtain the pure ethyl (4-chlorophenoxy)acetate.

Step 2: Synthesis of (4-chlorophenoxy)acetohydrazide

  • Dissolve the synthesized ethyl (4-chlorophenoxy)acetate (0.1 mol) in absolute ethanol (100 mL).

  • Add hydrazine hydrate (0.2 mol, 99%) to the solution.

  • Heat the mixture under reflux for 8-10 hours.

  • Monitor the reaction completion by TLC.

  • Cool the reaction mixture in an ice bath to precipitate the product.

  • Filter the crystalline solid, wash with cold ethanol, and dry to yield the pure (4-chlorophenoxy)acetohydrazide.

Trustworthiness and Validation

This method is reliable and has been used for decades. The progress can be easily monitored by TLC, and the endpoint is typically clear with the precipitation of the product. The main drawback is the long reaction time and high energy consumption associated with prolonged heating.

Route 2: Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating.

Mechanistic Insight

Microwave irradiation increases the kinetic energy of polar molecules through dielectric heating, leading to a rapid rise in temperature and pressure within the reaction vessel. This efficient and uniform heating dramatically accelerates the rate of reaction for both the O-alkylation and hydrazinolysis steps. The mechanism remains the same as the conventional method, but the reaction is completed in a fraction of the time.

G cluster_0 Conventional Heating cluster_1 Microwave-Assisted Synthesis A Reactants + Solvent C Slow, Non-uniform Heating (Conduction, Convection) A->C B External Heat Source (Oil Bath) B->A D Long Reaction Time (Hours) C->D E Reactants + Solvent G Rapid, Uniform Heating (Dielectric Polarization) E->G F Microwave Irradiation F->E H Short Reaction Time (Minutes) G->H

Caption: Comparison of heating mechanisms: Conventional vs. Microwave-Assisted.

Detailed Experimental Protocol (Microwave-Assisted)

Step 1 & 2 Combined: One-Pot Synthesis of (4-substituted-phenoxy)acetohydrazide

  • In a microwave-safe vessel, mix the substituted phenol (10 mmol), ethyl chloroacetate (10 mmol), and potassium carbonate (20 mmol) in N,N-Dimethylformamide (DMF, 5 mL).

  • Seal the vessel and place it in a scientific microwave reactor. Irradiate the mixture at 100°C for 3-5 minutes.

  • Cool the vessel to room temperature. Add hydrazine hydrate (20 mmol, 99%) and ethanol (5 mL) to the same vessel without isolating the intermediate ester.

  • Reseal the vessel and irradiate again at 100°C for 5-7 minutes.

  • After cooling, pour the reaction mixture into ice-cold water.

  • The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to yield the pure product.

Trustworthiness and Validation

This protocol is highly reproducible and offers significant advantages in terms of speed and efficiency. The use of a dedicated microwave reactor allows for precise control over temperature and pressure, ensuring safety and consistent results. The one-pot nature of the reaction further reduces handling and solvent waste.

Performance Comparison: Conventional vs. Microwave

The most effective way to evaluate these routes is a direct comparison of key performance indicators for the synthesis of the same target molecules.

ParameterConventional MethodMicrowave-Assisted MethodAdvantage
Total Reaction Time 20 - 25 hours8 - 12 minutesMicrowave
Typical Yield 75 - 85%88 - 95%Microwave
Energy Consumption High (prolonged reflux)Low (short irradiation time)Microwave
Solvent Volume HighLowMicrowave
Process Complexity Two distinct steps with intermediate isolationOne-pot synthesis possibleMicrowave
Equipment Standard laboratory glasswareSpecialized microwave reactorConventional

Conclusion and Recommendations

For researchers and drug development professionals, the choice of synthetic route for phenoxyacetohydrazide derivatives has clear implications for laboratory workflow and project timelines.

  • The Conventional Reflux Method remains a viable option for small-scale synthesis or in laboratories not equipped with a microwave reactor. It is robust and requires no specialized equipment. However, its significant time and energy requirements make it less suitable for high-throughput synthesis or library generation.

  • The Microwave-Assisted Synthesis (MAOS) is demonstrably superior in terms of reaction speed, yield, and energy efficiency. The ability to perform the synthesis in a one-pot fashion further enhances its appeal by reducing solvent waste and simplifying the workflow. For any laboratory focused on the rapid synthesis of compound libraries for screening and lead optimization, MAOS is the recommended approach. The initial investment in a microwave reactor is quickly offset by the dramatic increase in productivity and alignment with green chemistry principles.

Ultimately, the adoption of microwave-assisted techniques represents a significant process intensification, enabling faster discovery and development of novel therapeutic agents derived from the versatile phenoxyacetohydrazide scaffold.

References

  • Gaur, R., et al. (2020). Conventional and microwave-assisted synthesis of some new 1,3,4-oxadiazole derivatives of phenoxy acetic acid and their antimicrobial activity. Synthetic Communications, 50(19), 2951-2962. Available at: [Link]

  • Patel, D., et al. (2012). Microwave Assisted Synthesis of Novel Phenoxyacetohydrazide Derivatives and their In-vitro Antimicrobial Activity. International Journal of Drug Development and Research, 4(4), 223-230. Available at: [Link]

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Chloro-3,5-dimethylphenoxy)acetohydrazide
Reactant of Route 2
Reactant of Route 2
2-(4-Chloro-3,5-dimethylphenoxy)acetohydrazide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.